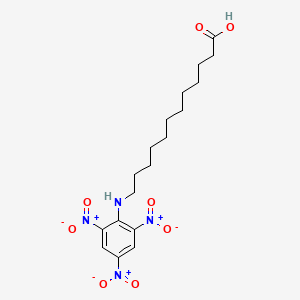

Trinitrophenylaminolauric acid

CAS No.: 69020-46-8

Cat. No.: VC1676173

Molecular Formula: C18H26N4O8

Molecular Weight: 426.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 69020-46-8 |

|---|---|

| Molecular Formula | C18H26N4O8 |

| Molecular Weight | 426.4 g/mol |

| IUPAC Name | 12-(2,4,6-trinitroanilino)dodecanoic acid |

| Standard InChI | InChI=1S/C18H26N4O8/c23-17(24)10-8-6-4-2-1-3-5-7-9-11-19-18-15(21(27)28)12-14(20(25)26)13-16(18)22(29)30/h12-13,19H,1-11H2,(H,23,24) |

| Standard InChI Key | DJINBJNBDLKVFO-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1[N+](=O)[O-])NCCCCCCCCCCCC(=O)O)[N+](=O)[O-])[N+](=O)[O-] |

| Canonical SMILES | C1=C(C=C(C(=C1[N+](=O)[O-])NCCCCCCCCCCCC(=O)O)[N+](=O)[O-])[N+](=O)[O-] |

Introduction

Synthesis Methods

Synthesis from ω-Aminolauric Acid

The synthesis of trinitrophenylaminolauric acid follows a direct reaction pathway between ω-aminolauric acid and trinitrobenzenesulfonic acid . This reaction attaches the trinitrophenyl group to the omega amino position of the lauric acid molecule. The process leverages the high reactivity of trinitrobenzenesulfonic acid toward primary amino groups, resulting in the formation of a stable covalent bond. The procedure yields a yellow fatty acid that can be isolated through solvent extraction techniques and quantified using spectrophotometric methods .

Preparation of Glyceryl Esters

Following the synthesis of the base compound, trinitrophenylaminolauric acid can be further modified through condensation with glycerol. This process produces a range of acylglyceryl derivatives including mono-, di-, and triacylglyceryl esters of trinitrophenylaminolauric acid . These glyceryl esters serve as substrates for lipase enzymes, which hydrolyze the ester bonds to release the chromogenic trinitrophenylaminolauric acid. The preparation of these glycerides enhances the compound's utility in enzyme activity measurements by mimicking natural lipid substrates while retaining the spectrophotometric properties of the trinitrophenyl group.

Physical and Chemical Properties

Spectrophotometric Characteristics

The key physical characteristic of trinitrophenylaminolauric acid is its distinctive yellow coloration, which allows for spectrophotometric detection . This feature enables researchers to quantify the compound's concentration in solution through absorption measurements. The presence of the trinitrophenyl group confers strong light absorption properties, making the compound particularly suitable for colorimetric assays in biochemical research.

Extraction and Isolation Properties

Trinitrophenylaminolauric acid demonstrates favorable characteristics for isolation procedures, requiring only a single solvent extraction step to separate it from reaction mixtures . This property significantly simplifies the analytical protocols for enzyme assays utilizing this compound. The efficient extraction process contributes to the compound's utility in high-throughput biochemical screening applications, where procedural simplicity is often a critical consideration.

Applications in Biochemical Analysis

Lipase Activity Assays

The primary application of trinitrophenylaminolauric acid has been in the development of spectrophotometric procedures for lipase activity measurement . The glyceryl esters of this compound serve as substrates for various lipases, with the enzymatic hydrolysis releasing the yellow trinitrophenylaminolauric acid. This release can be quantified through spectrophotometric analysis, providing a direct measure of lipase activity. The methodology has been successfully applied to assess lipase activity from diverse sources including hog pancreas, rat bile, microsomes of rat brain, and the fungus Rhizopus arrhizus delamar .

Galactocerebrosidase Activity Detection

Beyond lipase studies, derivatives containing trinitrophenylaminolauric acid have been developed for galactocerebrosidase activity assays . In this application, trinitrophenylaminolauric acid is incorporated into galactocerebroside to create a colored substrate for the enzyme. This approach has provided an alternative to radioactively labeled substrates traditionally used in these assays, offering advantages in terms of safety, stability, and detection simplicity .

Diagnostic Applications for Krabbe's Disease

The colored galactocerebroside derivatives containing trinitrophenylaminolauric acid have demonstrated significant utility in the diagnosis and carrier detection of Krabbe's disease . Research has shown good correlation between enzyme activities measured using these novel substrates and those obtained with traditional radioactive methods. The reliability of these assays has made them valuable tools in clinical settings for identifying individuals with Krabbe's disease and potential carriers of the genetic mutation.

Research Findings and Data

Enzymatic Activity Results

Research utilizing trinitrophenylaminolauric acid and its derivatives has generated significant data regarding enzyme activities across various biological samples. Studies have demonstrated that the spectrophotometric assays developed with this compound provide reliable measures of enzyme function comparable to established methodologies .

Table 1: Comparative Lipase Activity Measurements Using Trinitrophenylaminolauric Acid Glyceryl Esters

Diagnostic Accuracy in Krabbe's Disease

The application of galactocerebroside derivatives containing trinitrophenylaminolauric acid has proven particularly valuable in diagnostics for Krabbe's disease. Studies have shown that these substrates can reliably detect the marked deficiency of galactocerebrosidase activity characteristic of patients with this condition, while also identifying the partial reduction in enzyme activity observed in heterozygous carriers .

Table 2: Galactocerebrosidase Activity in Various Tissue Samples Using Different Substrates

| Sample Type | Activity with Trinitrophenylaminolauric Acid Derivative | Activity with [³H]galactocerebroside | Correlation |

|---|---|---|---|

| Normal Brain | Normal Range | Normal Range | Good |

| Normal Liver | Normal Range | Normal Range | Good |

| Normal Fibroblasts | Normal Range | Normal Range | Good |

| Krabbe's Disease Tissues | Markedly Deficient | Markedly Deficient | Excellent |

| Heterozygous Carriers | Partially Reduced | Partially Reduced | Good |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume